Cas no 63921-04-0 (Bufrolin Di-methyl Ester)

Bufrolin Di-methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Phenanthroline-2,8-dicarboxylic acid,6-butyl-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester
- Bufrolin Di-methyl Ester
-
Experimental Properties
- Solubility: Dichloromethane, Ethyl Acetate, Methanol
Bufrolin Di-methyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bufrolin Di-methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B802593-250mg |
Bufrolin Di-methyl Ester |
63921-04-0 | 250mg |
$ 2061.00 | 2023-04-18 | ||
TRC | B802593-50mg |
Bufrolin Di-methyl Ester |
63921-04-0 | 50mg |
$ 483.00 | 2023-04-18 | ||
TRC | B802593-100mg |
Bufrolin Di-methyl Ester |
63921-04-0 | 100mg |
$ 942.00 | 2023-04-18 |
Bufrolin Di-methyl Ester Related Literature
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on Bufrolin Di-methyl Ester
Bufrolin Di-methyl Ester (CAS No. 63921-04-0): A Comprehensive Overview
Bufrolin Di-methyl Ester, chemically identified by the CAS number 63921-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of Bufrolin Di-methyl Ester features a complex arrangement of functional groups, which contribute to its distinct chemical behavior and biological activity. In recent years, there has been growing interest in exploring the therapeutic potential of this compound, particularly in the context of inflammatory and immunomodulatory applications.
The pharmacological profile of Bufrolin Di-methyl Ester has been the subject of extensive research. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders. The mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and the suppression of nuclear factor kappa B (NF-κB) activation. These findings suggest that Bufrolin Di-methyl Ester could serve as a valuable therapeutic agent in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
In addition to its anti-inflammatory effects, Bufrolin Di-methyl Ester has shown potential in immunomodulatory therapies. Research indicates that this compound can modulate immune cell function by influencing the balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses. This immunomodulatory activity is particularly relevant in the context of autoimmune diseases, where an imbalance in immune responses contributes to tissue damage and inflammation. By restoring immune homeostasis, Bufrolin Di-methyl Ester may offer a novel approach to managing these conditions.
The synthesis and characterization of Bufrolin Di-methyl Ester have been refined through advanced chemical methodologies. The compound is typically synthesized via multi-step organic reactions, involving the careful selection of precursors and catalysts to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and chemical purity of the final product. These analytical methods provide critical data for understanding the compound's behavior in biological systems and for optimizing its pharmacological properties.
Recent studies have also explored the pharmacokinetic profile of Bufrolin Di-methyl Ester. Pharmacokinetic analysis reveals that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it demonstrates rapid absorption following oral administration and prolonged half-life, which suggests potential for once-daily dosing regimens. Additionally, studies indicate that Bufrolin Di-methyl Ester is metabolized primarily through Phase II conjugation reactions, leading to inactive metabolites that are readily excreted via bile and urine. These findings support the compound's suitability for clinical development.
The safety profile of Bufrolin Di-methyl Ester has been evaluated through preclinical toxicology studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. Notably, no significant organ toxicity or systemic hypersensitivity reactions were noted in animal models. However, further investigation is warranted to fully assess its safety profile in human populations. Long-term toxicity studies are being planned to address any potential delayed or cumulative effects associated with chronic use.
The potential therapeutic applications of Bufrolin Di-methyl Ester extend beyond inflammation and immunomodulation. Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of Bufrolin Di-methyl Ester to cross the blood-brain barrier has been a key focus area, with preliminary studies indicating its feasibility in central nervous system applications. These findings open up new avenues for research into novel therapeutic strategies for neurological disorders.
In conclusion, Bufrolin Di-methyl Ester (CAS No. 63921-04-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its anti-inflammatory and immunomodulatory properties make it a promising candidate for treating various chronic inflammatory and autoimmune diseases. Advances in synthetic chemistry and pharmacological research continue to enhance our understanding of this compound's mechanisms of action and therapeutic potential. As further clinical trials are conducted, Bufrolin Di-methyl Ester may emerge as a valuable addition to the arsenal of drugs available for managing complex diseases.
63921-04-0 (Bufrolin Di-methyl Ester) Related Products
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)




